![molecular formula C29H24ClNO4 B4020275 ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4020275.png)
ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
Description
Synthesis Analysis
Research on the synthesis of complex organic compounds like this one often involves multistep synthetic pathways that yield potential metabolites or analogs. For example, the synthesis of potential metabolites of related compounds has been explored, involving stereospecific oxidizing reagents and conditions developed for sensitive systems (Sunthankar et al., 1993).
Molecular Structure Analysis
The molecular structure of related compounds, determined through techniques like single-crystal X-ray diffraction, reveals detailed insights into their crystal and molecular structure. These structures often show unique conformations and are stabilized by specific intramolecular interactions (Ganapathy et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include formation reactions and the potential for various chemical transformations. The reactions and properties of analog compounds, like the formation of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate from ethyl 2-diazo-3-oxopropionate, have been studied to understand their chemical behavior (Golding & Hall, 1975).
Physical Properties Analysis
The physical properties, including the crystal system, space group, and unit cell dimensions, are crucial for understanding the compound's behavior in various conditions. These properties are determined through rigorous structural analysis and provide insights into the compound's stability and interactions (Collin et al., 1986).
Chemical Properties Analysis
The chemical properties of such compounds are influenced by their molecular structure, which can affect their reactivity, stability, and interactions with other molecules. Studies on related compounds offer insights into their chemical behavior and potential applications in various fields (Weigl et al., 2002).
properties
IUPAC Name |
ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO4/c1-4-35-27(34)17-15-16(13-14-22(17)30)31-25(32)23-24(26(31)33)29(3)20-11-7-5-9-18(20)28(23,2)19-10-6-8-12-21(19)29/h5-15,23-24H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZMZYPHPGZNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C4(C5=CC=CC=C5C3(C6=CC=CC=C64)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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